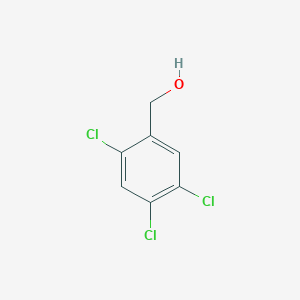

(2,4,5-Trichlorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4,5-Trichlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of phenylmethanol, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2,4,5-Trichlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2,4,5-Trichlorophenyl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (2,4,5-Trichlorophenyl)methanone. This process involves the use of a metal catalyst, such as palladium on carbon, in the presence of hydrogen gas. The reaction is carried out under elevated pressure and temperature to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: (2,4,5-Trichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2,4,5-Trichlorophenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2,4,5-Trichlorophenyl)methane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: (2,4,5-Trichlorophenyl)methanone.

Reduction: (2,4,5-Trichlorophenyl)methane.

Substitution: (2,4,5-Trichlorophenyl)halides.

Aplicaciones Científicas De Investigación

Chemistry

(2,4,5-Trichlorophenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in diverse chemical reactions, making it valuable in the production of:

- Pharmaceuticals : Used as a precursor for synthesizing active pharmaceutical ingredients.

- Agrochemicals : Involved in the development of herbicides and pesticides.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Compound |

|---|---|---|

| Reduction | Conversion to alcohol derivatives | (2,4,5-Trichlorophenyl)ethanol |

| Alkylation | Formation of ether derivatives | (2,4,5-Trichlorophenyl)ethyl ether |

| Halogenation | Introduction of additional halogens | (2,4,5-Tetrachlorophenyl)methanol |

Biology

Research indicates that this compound may exhibit antimicrobial and antifungal properties. Studies have shown that similar organochlorides can interfere with cellular functions and biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Cellular Effects : Exposure to organochlorides may lead to skin irritation and respiratory issues due to their interaction with biological membranes.

Table 2: Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Inhibition of bacterial growth | |

| Cellular Toxicity | Induction of cytotoxic effects in cultured cells |

Medicine

The compound is being explored for its potential in drug development. As a precursor for various bioactive molecules, it may contribute to:

- Novel Therapeutics : Research is ongoing to assess its efficacy in treating specific diseases.

- Drug Formulation : Its properties may enhance the bioavailability of certain drugs.

Industrial Applications

In industrial settings, this compound is utilized as a reagent in several processes:

- Specialty Chemicals Production : Used in creating chemicals with specific properties for industrial applications.

- Reagent in Analytical Chemistry : Employed in the analysis of environmental samples due to its chemical stability.

Table 3: Industrial Uses

| Application Type | Description | Examples |

|---|---|---|

| Specialty Chemicals | Production of high-value chemicals | Dyes and pigments |

| Analytical Chemistry | Environmental monitoring | Detection of pollutants |

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of this compound revealed significant concerns regarding its toxicity and persistence in ecosystems. The research highlighted:

- Bioaccumulation Potential : The compound's tendency to accumulate in aquatic organisms poses risks to food chains.

- Regulatory Compliance : Findings have led to stricter regulations on its usage and disposal.

Case Study 2: Pharmaceutical Development

In a recent investigation into the synthesis of new pharmaceuticals using this compound as a starting material:

- Synthesis Efficiency : The study demonstrated high yields when employing novel catalytic methods.

- Biological Evaluation : Compounds derived from this methanol exhibited promising results in preclinical trials for antibacterial activity.

Mecanismo De Acción

The mechanism of action of (2,4,5-Trichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses.

Comparación Con Compuestos Similares

- (2,4,6-Trichlorophenyl)methanol

- (3,4,5-Trichlorophenyl)methanol

- (2,4-Dichlorophenyl)methanol

Comparison: (2,4,5-Trichlorophenyl)methanol is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

Actividad Biológica

(2,4,5-Trichlorophenyl)methanol, also known as 2,4,5-trichlorophenol (TCP), is an organochloride compound with significant biological activity. Its structure consists of a phenolic ring with three chlorine substituents at the 2, 4, and 5 positions, which greatly influence its chemical behavior and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₃Cl₃O

- Molecular Weight : Approximately 197.45 g/mol

- Appearance : Colorless needles or gray flakes with a pungent phenolic odor

The exact mode of action for this compound remains largely undefined due to limited specific studies. However, organochlorides typically interact with biological molecules, potentially altering their function. Key aspects include:

- Biochemical Pathways : Disruption of lipid, carbohydrate, and protein metabolism.

- Cellular Effects : Similar compounds have been shown to cause skin irritation, respiratory issues, and central nervous system effects upon exposure .

- Endocrine Disruption : Evidence suggests that this compound may interfere with endocrine functions in higher organisms.

Antimicrobial Properties

Historically, this compound has been utilized as a fungicide and bactericide in agricultural practices. Its antimicrobial activity is attributed to its ability to disrupt cellular processes in microorganisms.

Toxicity Studies

Research indicates that exposure to this compound can lead to various health effects:

- Liver Damage : Animal studies have shown hepatic effects such as increased liver weight and hepatocellular necrosis following oral exposure .

- Neurological Effects : Symptoms including lethargy and tremors have been observed in both humans and animals exposed to chlorophenols .

- Reproductive and Developmental Effects : Evidence suggests potential reproductive toxicity and developmental issues in laboratory animals .

Case Studies

- Seveso Disaster : The Seveso disaster highlighted the dangers associated with chlorinated compounds. Following the incident in Italy where dioxins were released during an industrial accident involving TCP production, numerous health studies were conducted to assess the long-term effects on the local population .

- Animal Model Studies : A series of studies involving rats exposed to TCP revealed significant declines in liver function and body weight over extended periods . These findings underscore the potential risks associated with chronic exposure to this compound.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against various pathogens; used historically as a fungicide. |

| Hepatic Effects | Increased liver weight and necrosis observed in animal studies. |

| Neurological Impact | Lethargy and tremors reported in exposed populations. |

| Reproductive Toxicity | Potential reproductive effects noted in laboratory settings. |

Propiedades

IUPAC Name |

(2,4,5-trichlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQAZVNEESSDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.